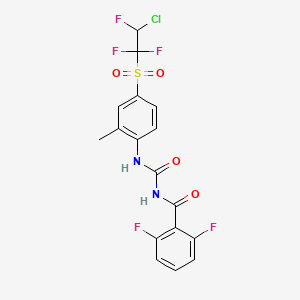![molecular formula C42H46N4O6S2 B3044741 Thioxanthene-1-carbamic acid, N-[2-(diethylamino)ethyl]-9-oxo-, ethylene ester (8CI) CAS No. 10038-75-2](/img/structure/B3044741.png)
Thioxanthene-1-carbamic acid, N-[2-(diethylamino)ethyl]-9-oxo-, ethylene ester (8CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thioxanthene-1-carbamic acid, N-[2-(diethylamino)ethyl]-9-oxo-, ethylene ester (8CI) is a complex organic compound that belongs to the class of carbamate esters This compound is characterized by the presence of a thioxanthene core, a carbamic acid moiety, and an ethylene ester linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thioxanthene-1-carbamic acid, N-[2-(diethylamino)ethyl]-9-oxo-, ethylene ester (8CI) typically involves multiple steps, starting from the thioxanthene core. The key steps include:
Formation of Thioxanthene Core: The thioxanthene core can be synthesized through a series of reactions involving the cyclization of appropriate precursors under controlled conditions.
Introduction of Carbamic Acid Moiety: The carbamic acid group is introduced by reacting the thioxanthene core with suitable reagents such as isocyanates or carbamoyl chlorides.
Attachment of Diethylaminoethyl Group: The diethylaminoethyl group is attached through nucleophilic substitution reactions, where the thioxanthene derivative reacts with diethylaminoethyl halides.
Formation of Ethylene Ester Linkage: The final step involves the esterification of the carbamic acid derivative with ethylene glycol or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Thioxanthene-1-carbamic acid, N-[2-(diethylamino)ethyl]-9-oxo-, ethylene ester (8CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thioxanthene derivatives, while reduction may produce reduced carbamate esters.
科学的研究の応用
Thioxanthene-1-carbamic acid, N-[2-(diethylamino)ethyl]-9-oxo-, ethylene ester (8CI) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of Thioxanthene-1-carbamic acid, N-[2-(diethylamino)ethyl]-9-oxo-, ethylene ester (8CI) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
類似化合物との比較
Similar Compounds
- Carbamic acid, N-[2-(1-piperazinyl)ethyl]-, 1,1-dimethylethyl ester
- Carbamic acid, N-[2-(4-ethynylphenoxy)ethyl]-, 1,1-dimethylethyl ester
- Ethyl carbamate
Uniqueness
Thioxanthene-1-carbamic acid, N-[2-(diethylamino)ethyl]-9-oxo-, ethylene ester (8CI) is unique due to its specific structural features, including the thioxanthene core and the ethylene ester linkage
特性
CAS番号 |
10038-75-2 |
|---|---|
分子式 |
C42H46N4O6S2 |
分子量 |
767 g/mol |
IUPAC名 |
2-[2-(diethylamino)ethyl-(9-oxothioxanthen-1-yl)carbamoyl]oxyethyl N-[2-(diethylamino)ethyl]-N-(9-oxothioxanthen-1-yl)carbamate |
InChI |
InChI=1S/C42H46N4O6S2/c1-5-43(6-2)23-25-45(31-17-13-21-35-37(31)39(47)29-15-9-11-19-33(29)53-35)41(49)51-27-28-52-42(50)46(26-24-44(7-3)8-4)32-18-14-22-36-38(32)40(48)30-16-10-12-20-34(30)54-36/h9-22H,5-8,23-28H2,1-4H3 |
InChIキー |
KDVRTSIMMDQTOP-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN(C1=C2C(=CC=C1)SC3=CC=CC=C3C2=O)C(=O)OCCOC(=O)N(CCN(CC)CC)C4=C5C(=CC=C4)SC6=CC=CC=C6C5=O |
正規SMILES |
CCN(CC)CCN(C1=C2C(=CC=C1)SC3=CC=CC=C3C2=O)C(=O)OCCOC(=O)N(CCN(CC)CC)C4=C5C(=CC=C4)SC6=CC=CC=C6C5=O |
Key on ui other cas no. |
10038-75-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















